

The Role of Enalaprilat D5 in Modern Bioanalytical Research: A Technical Guide

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Compound of Interest

Compound Name: Enalaprilat D5

Cat. No.: B10799935

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2][3] It is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat, which is a potent inhibitor of ACE.[4][5] The accurate quantification of enalapril and enalaprilat in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. **Enalaprilat D5**, a stable isotope-labeled derivative of enalaprilat, serves as a critical tool in this research, primarily functioning as an internal standard in mass spectrometry-based bioanalytical methods. This technical guide provides an in-depth overview of the application of **Enalaprilat D5** in research, detailing its function, relevant experimental protocols, and the underlying biochemical pathways.

The Function of Enalaprilat D5 as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added to samples at a known concentration before sample preparation. The ideal IS has physicochemical properties nearly identical to the analyte of interest. **Enalaprilat D5** is considered a "gold standard" internal standard for the analysis of enalapril and enalaprilat because the five deuterium atoms

increase its molecular weight without significantly altering its chemical behavior. This allows it to co-elute with the unlabeled analyte and experience similar effects from sample preparation (e.g., extraction recovery) and instrument variability (e.g., injection volume and ionization efficiency), thus enabling highly accurate and precise quantification.

Quantitative Data for Bioanalytical Methods

The following tables summarize key quantitative parameters used in the LC-MS/MS analysis of enalapril and enalaprilat with **Enalaprilat D5** as an internal standard.

Table 1: Mass Spectrometry Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Enalapril	377.10	234.00
Enalapril D5	382.10	239.20
Enalaprilat	349.00	206.00
Enalaprilat D5	354.20	211.20

Data sourced from a study on the quantification of Enalapril and Enalaprilat in human plasma.

Table 2: Pharmacokinetic Parameters of Enalapril and Enalaprilat (Oral Administration)

Parameter	Enalapril	Enalaprilat
Peak Plasma Concentration (C _{max})	313.5 ± 139.6 ng/mL	54.8 ± 29.5 ng/mL
Time to Peak Plasma Concentration (T _{max})	1.06 ± 0.30 h	4.6 ± 1.6 h
Area Under the Curve (AUC _{0 → ∞})	450.0 ± 199.5 ng·h/mL	266.9 ± 122.7 ng·h/mL
Elimination Half-life (t _{1/2})	1.3 - 1.6 h	3.5 - 11 h

Data represents mean ± standard deviation and ranges from various pharmacokinetic studies.

Experimental Protocols

Sample Preparation: Protein Precipitation

This method is commonly used for the extraction of enalapril and enalaprilat from plasma samples.

- To 300 μ L of human plasma in a microcentrifuge tube, add the internal standard solution containing **Enalaprilat D5**.
- Add 900 μ L of ice-cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for approximately 5-10 minutes.
- Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the precipitated proteins.
- Transfer the resulting supernatant to a clean tube or an autosampler vial for subsequent LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

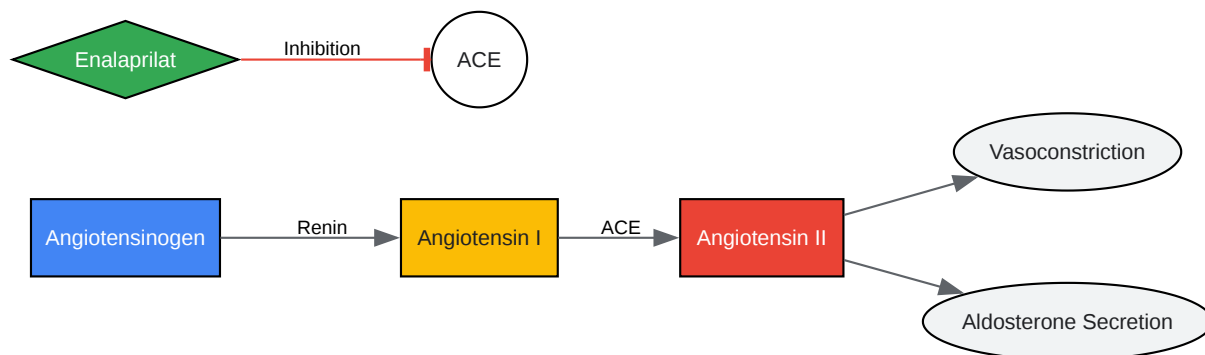
The following is a representative LC-MS/MS method for the simultaneous determination of enalapril and enalaprilat.

- Chromatographic Column: Zorbax Eclipse C18 (150 x 4.6 mm, 5 μ m) or similar reversed-phase column.
- Mobile Phase: A mixture of acetonitrile and 0.1% v/v formic acid in water (e.g., 65:35 v/v).
- Flow Rate: 0.8 mL/min.
- Injection Volume: 10-20 μ L.
- Ionization Mode: Positive electrospray ionization (ESI).
- Detection Mode: Multiple Reaction Monitoring (MRM) using the mass transitions specified in Table 1.

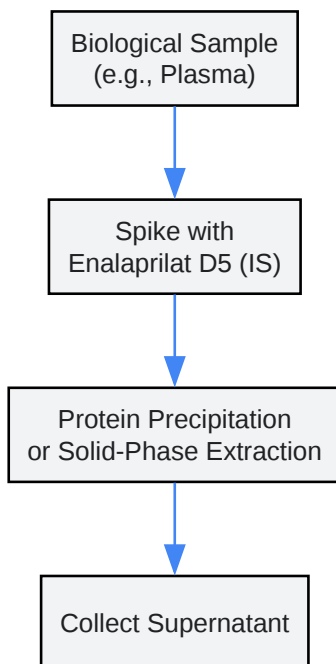
Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

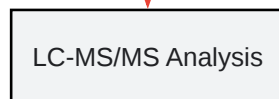
Enalapril is a prodrug that is metabolized to the active compound enalaprilat. Enalaprilat is a competitive inhibitor of the angiotensin-converting enzyme (ACE). By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in aldosterone secretion, which contributes to the antihypertensive effect.



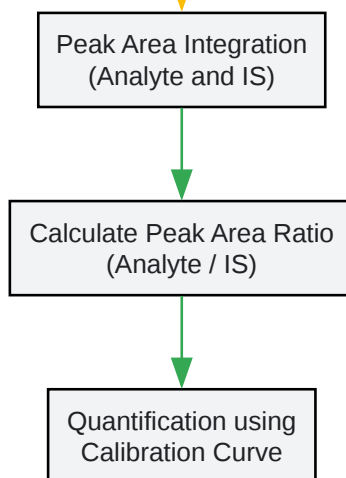
Sample Preparation



Analysis



Data Processing

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